![molecular formula C17H11NO5 B15249178 Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- CAS No. 204907-49-3](/img/structure/B15249178.png)
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- (CAS 3952-78-1), also known as Alizarin complexone, is a glycine derivative functionalized with an anthraquinone backbone. Its structure features a carboxymethyl group and a dihydroxy-substituted anthraquinone, enabling strong chelation with metal ions like calcium and aluminum . This compound is widely used in analytical chemistry for HPLC separation due to its reversible binding to metals under acidic conditions (acetonitrile/water with phosphoric acid) . Its logP of 1.58 suggests moderate hydrophilicity, making it suitable for aqueous-organic mobile phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- typically involves the reaction of glycine with 9,10-dihydro-9,10-dioxo-2-anthracenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracenyl moiety.
Substitution: Substitution reactions can occur at the glycine or anthracenyl parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
Scientific Research Applications
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Functional Comparisons
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: A benzamide group replaces the glycine moiety, attached to the anthraquinone at position 1.
- Synthesis: Prepared via DCC/DMAP-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone (24% yield) .
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C-H bond functionalization, contrasting with Alizarin complexone’s chelation focus .
- Physical Properties : Characterized by GC-MS, IR, and NMR; lacks hydroxyl groups, reducing metal-binding capacity compared to Alizarin complexone .
DDMI2C (N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl)-5-methoxy-1H-indole-2-carboxamide)
- Structure: Combines an indole-2-carboxamide with anthraquinone at position 2.
- Pharmacological Activity : Demonstrates lipid-lowering effects in hyperlipidemic rats, reducing triglycerides and cholesterol while increasing HDL .
- Key Difference : Unlike Alizarin complexone, DDMI2C is tailored for therapeutic use rather than analytical applications.
4-Chloro-N-(9,10-dihydro-9,10-dioxoanthracen-6-yl)butanamide
- Structure : A chloro-substituted butanamide chain at position 4.
- Synthesis : 75% yield via condensation reactions; higher yield than Alizarin complexone’s derivatives .
- Physical Properties: Melting point of 219°C; IR shows NH and C=O peaks, similar to other anthraquinone amides .
Substituent Effects on Reactivity and Properties
*Estimated based on structural analogs.
- Hydroxy Groups: Alizarin complexone’s 3,4-dihydroxyanthraquinone enhances metal-binding vs. non-hydroxylated analogs like N-phenyl-2-anthracenecarboxamide .
Biological Activity
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound is a derivative of anthraquinone, which is known for its diverse biological activities. The synthesis of glycine derivatives typically involves the reaction of anthraquinone with amino acids, resulting in compounds that exhibit varying degrees of cytotoxicity against cancer cells. The structural modifications at the C-1 and C-2 positions of the anthraquinone backbone are crucial for enhancing biological activity.
Antitumor Effects
Recent studies have highlighted the potent anti-proliferative effects of anthraquinone derivatives, including glycine conjugates. For instance, a study demonstrated that a specific anthraquinone-amino acid derivative exhibited significant cytotoxicity against multiple human cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for various compounds were determined using the MTT assay, indicating their effectiveness in inhibiting tumor cell growth.
Table 1: IC50 Values of Glycine Derivatives Against Cancer Cell Lines
Compound ID | Cell Line | IC50 (μg/mL) |
---|---|---|
8a | HCT116 | 17.80 |
8b | MCF-7 | 25.94 |
8c | HeLa | 72.88 |
8d | SGC-7901 | 60.49 |
8e | SW480 | 45.00 |
The compound 8a was particularly notable for its ability to induce apoptosis through reactive oxygen species (ROS) activation and JNK pathway stimulation, leading to mitochondrial stress and cytochrome c release into the cytoplasm .
The mechanism by which glycine derivatives exert their antitumor effects involves several pathways:
- ROS Generation : Increased levels of ROS lead to oxidative stress in cancer cells.
- JNK Activation : The Jun N-terminal kinase (JNK) pathway is activated, promoting apoptosis.
- Mitochondrial Dysfunction : The release of cytochrome c triggers caspase activation, culminating in programmed cell death.
Case Studies
In one study focused on anthraquinone derivatives, it was observed that modifications at the amino acid substituent position significantly influenced the cytotoxic properties against various cancer cell lines. For example, compounds with leucine as a β-substituent showed superior antitumor activity compared to those with other amino acids .
Fluorescence Properties
Another aspect of glycine derivatives is their fluorescence properties when complexed with cyclodextrins. Studies have shown that these complexes can enhance fluorescence quantum yields significantly due to reduced aggregation and improved solubility in aqueous environments . This property can be leveraged for bioimaging applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this anthraquinone-glycine conjugate?
The compound is typically synthesized via a two-step process:
- Step 1 : Activation of the anthraquinone carboxylic acid derivative (e.g., 9,10-dioxoanthracene-2-carboxylic acid) using thionyl chloride (SOCl₂) in dichloromethane (DCM) with a catalytic amount of DMF to form the corresponding acyl chloride .
- Step 2 : Coupling the acyl chloride with glycine or its protected derivative (e.g., glycine ethyl ester) under reflux conditions, followed by hydrolysis to yield the final product . Key considerations : Reaction temperature, solvent polarity, and purification via column chromatography to achieve >95% purity.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of glycine’s α-protons (~3.8–4.2 ppm) and anthracenyl carbonyl groups (C=O, ~180–190 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro or in vivo models are suitable for initial biological activity screening?
- Hyperlipidemic models : Intraperitoneal injection of Triton WR-1339 in rats induces acute hyperlipidemia, allowing evaluation of lipid-lowering effects via plasma triglyceride (TG) and total cholesterol (TC) measurements after 7–24 hours .
- Dosage : 15 mg/kg body weight is a common starting dose for anthraquinone derivatives, with HDL-C levels as a secondary endpoint .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
- Comparative dose-response assays : Systematically test efficacy across a range of doses (e.g., 5–30 mg/kg) to identify optimal therapeutic windows .
- Compound stability studies : Assess degradation under physiological conditions (pH 7.4, 37°C) using LC-MS to rule out metabolite interference .
- Standardized models : Use genetically modified hyperlipidemic mice (e.g., ApoE⁻/⁻) to reduce variability in lipid metabolism pathways .
Q. What design strategies enhance selectivity of this compound as a sensor for specific analytes?
- Functional group engineering : Introduce urea/thiourea moieties (e.g., at the glycine terminus) to enable hydrogen-bonding interactions with anions like fluoride, as demonstrated in anthraquinone-based sensors .
- Solvent optimization : Test selectivity in polar aprotic solvents (e.g., DMSO/CH₃CN) to minimize nonspecific binding .
- Spectroscopic validation : UV-Vis titration (∆λ = 50–100 nm) and Job’s plot analysis confirm stoichiometry and binding constants (Ka ≈ 10³–10⁵ M⁻¹) .
Q. How do substituents on the anthracenyl core influence electronic properties and reactivity?
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of carbonyl groups, which reduce HOMO-LUMO gaps and enhance charge-transfer interactions .
- Experimental validation : Cyclic voltammetry (CV) measures redox potentials (E₁/₂ ≈ -0.5 to -1.0 V vs. Ag/AgCl) to correlate substituent effects with electrochemical activity .
Q. Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable TG reduction in rodent models), cross-validate using orthogonal assays (e.g., enzymatic vs. colorimetric TG quantification) .
- Sensor Optimization : Balance steric hindrance and binding affinity by modifying glycine’s N-substituents (e.g., alkyl vs. aryl groups) while monitoring solubility via logP calculations (target logP ≈ 2–4) .
Properties
CAS No. |
204907-49-3 |
---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20) |
InChI Key |
BWKFLZCYESDCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.